6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide
Description
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
Molecular Formula |
C17H22ClNO2S |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H22ClNO2S/c1-17(2,3)11-6-7-12-13(10-11)22-15(14(12)18)16(20)19-8-5-9-21-4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20) |
InChI Key |
UUGLCZXUIZCNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCOC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Core: Starting from a suitable precursor, such as 2-bromothiophene, the benzothiophene core can be constructed through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: The tert-butyl, chloro, and methoxypropyl groups can be introduced through various substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a Lewis acid catalyst, while chlorination can be performed using thionyl chloride or similar reagents.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine (such as 3-methoxypropylamine) and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide: Lacks the methoxypropyl group.
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
6-tert-butyl-3-chloro-N-(3-methoxyethyl)-1-benzothiophene-2-carboxamide: Contains a methoxyethyl group instead of a methoxypropyl group.
Uniqueness
The presence of the tert-butyl, chloro, and methoxypropyl groups in 6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide may confer unique chemical properties, such as increased lipophilicity, steric hindrance, and specific binding interactions. These features can make it a valuable compound for research and development in various scientific fields.
Biological Activity
6-tert-butyl-3-chloro-N-(3-methoxypropyl)-1-benzothiophene-2-carboxamide is a complex organic compound belonging to the benzothiophene class. Its unique structure, characterized by a benzothiophene core, tert-butyl group, chloro substituent, and methoxypropyl amide moiety, suggests potential for significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22ClNO2S
- Molecular Weight : 339.9 g/mol
The compound's structure imparts specific chemical properties that are crucial for its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. These activities are currently under investigation, with research focusing on the compound's interaction with various biological targets.
Antimicrobial Activity
Research has shown that the compound has significant antimicrobial effects. In vitro studies suggest that it can inhibit the growth of various bacterial strains. For example, it demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.60 | 7.19 |
| Escherichia coli | 5.00 | 10.00 |
| Pseudomonas aeruginosa | 4.50 | 9.00 |
Anticancer Activity
The anticancer potential of this compound has also been explored, with studies indicating its ability to inhibit the proliferation of various cancer cell lines, including ovarian and melanoma cells. The mechanism appears to involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 12.5 | Induction of apoptosis |
| Melanoma | 15.0 | Cell cycle arrest |
| Cervical Cancer | 10.0 | Inhibition of proliferation |
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to desired therapeutic effects.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study confirmed its potential as a novel antibacterial agent.
- Evaluation in Cancer Models : In vivo models demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing ovarian cancer xenografts, supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
